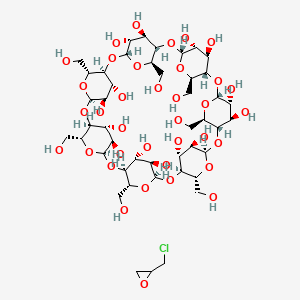

Epichlorohydrin beta-cyclodextrin

Descripción general

Descripción

Epichlorohydrin beta-cyclodextrin is a polymer formed by the reaction of epichlorohydrin with beta-cyclodextrin. Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds, forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior. Epichlorohydrin is an epoxide compound that acts as a cross-linking agent, facilitating the formation of polymeric structures. The resulting polymer has unique properties, such as the ability to form inclusion complexes with various molecules, making it useful in a wide range of applications, including environmental remediation, drug delivery, and wastewater treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of epichlorohydrin beta-cyclodextrin involves the reaction of beta-cyclodextrin with epichlorohydrin in an alkaline medium. Typically, the reaction is carried out in an aqueous solution of sodium hydroxide, where the hydroxyl groups of beta-cyclodextrin react with the epoxide group of epichlorohydrin, forming ether linkages and resulting in a cross-linked polymer . The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can be optimized to achieve the desired degree of cross-linking and polymer properties .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The polymer is typically produced in the form of gels or beads, which are then purified and dried for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Epichlorohydrin beta-cyclodextrin primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups on the beta-cyclodextrin molecule. These hydroxyl groups can react with various electrophiles, leading to the formation of different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and other electrophilic agents. The reactions are typically carried out under mild conditions, such as room temperature and neutral to slightly alkaline pH .

Major Products Formed: The major products formed from the reactions of this compound include various functionalized derivatives, such as carboxylated, sulfonated, and aminated cyclodextrins. These derivatives have enhanced properties and can be tailored for specific applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Delivery Systems

β-CDEPI serves as an effective drug carrier, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that β-CDEPI can significantly improve the dissolution rates of drugs such as famotidine, which has low aqueous solubility. In a study, formulations using β-CDEPI showed a complete drug release within 15 minutes, demonstrating its potential as a pharmaceutical excipient .

Table 1: Drug Release Characteristics of β-CDEPI Formulations

| Drug | Release Time (minutes) | % Drug Released |

|---|---|---|

| Famotidine | 15 | 100 |

| Carbendazim | Variable | Controlled Release |

1.2 Inclusion Complexes

The formation of inclusion complexes with β-CDEPI enhances the stability and bioavailability of various drugs. For instance, the incorporation of remdesivir into β-CDEPI matrices has been shown to improve its solubility, which is critical for its therapeutic efficacy in COVID-19 treatment . The ability to form stable complexes allows for better control over drug release profiles.

Environmental Applications

2.1 Wastewater Treatment

β-CDEPI has been explored for its potential in environmental remediation, particularly in the removal of contaminants from wastewater. Studies have demonstrated that β-CDEPI can effectively reduce chemical oxygen demand (COD) in compost systems by acting as an adsorbent for organic pollutants . This application highlights its utility in sustainable waste management practices.

Table 2: Efficiency of β-CDEPI in COD Removal

| Parameter | Initial Value (mg/L) | Final Value (mg/L) | Reduction (%) |

|---|---|---|---|

| Chemical Oxygen Demand | 200 | 50 | 75 |

Agricultural Applications

3.1 Controlled Release Fertilizers

The use of β-CDEPI in agriculture has been investigated for controlled release applications, particularly in enhancing the efficacy of fungicides like carbendazim. A composite film made from chitosan and β-CD-EP was developed to modulate the release of carbendazim, showing significant improvements in bioavailability compared to traditional application methods . This innovative approach not only prolongs the effectiveness of the fungicide but also reduces the quantity needed for effective disease control.

Case Studies

Case Study 1: Famotidine Inclusion Complexes

A study evaluated the synthesis and characterization of famotidine-β-CDEPI inclusion complexes. The results indicated a substantial increase in solubility and dissolution rates compared to pure famotidine, confirming the potential for improved oral bioavailability . The stability tests showed that these formulations remained effective over six months.

Case Study 2: Environmental Remediation

In another study focusing on environmental applications, β-CDEPI was used to treat wastewater containing high levels of organic pollutants. The results demonstrated a significant reduction in COD levels, indicating its effectiveness as an adsorbent material for environmental cleanup .

Mecanismo De Acción

The mechanism of action of epichlorohydrin beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of beta-cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment, enhancing the solubility and stability of the guest molecules . This property is particularly useful in drug delivery, where the polymer can improve the solubility and bioavailability of poorly soluble drugs .

Comparación Con Compuestos Similares

Similar compounds to epichlorohydrin beta-cyclodextrin include other cyclodextrin derivatives, such as methylated, hydroxypropylated, and sulfobutylated cyclodextrins. These derivatives also form inclusion complexes with guest molecules but differ in their solubility, stability, and binding affinities . This compound is unique due to its cross-linked structure, which provides enhanced stability and the ability to form more robust inclusion complexes .

Actividad Biológica

Epichlorohydrin beta-cyclodextrin (EpiβCD) is a modified form of beta-cyclodextrin (β-CD) that has garnered attention in pharmaceutical and biomedical applications due to its unique properties. This article delves into the biological activity of EpiβCD, focusing on its synthesis, characterization, and various applications, particularly in enhancing drug solubility and bioavailability.

1. Synthesis and Characterization

EpiβCD is synthesized through the reaction of β-CD with epichlorohydrin, resulting in a polymeric structure that retains the cyclic oligosaccharide's cavity properties while enhancing its solubility and stability. The synthesis typically involves a one-step condensation polymerization process, which can be optimized for various applications.

Characterization Techniques

- Mass Spectrometry : Used to determine the molecular weight and confirm the formation of EpiβCD. The molecular ion peak observed was around 2360.89 m/z, indicating successful polymerization .

- Nuclear Magnetic Resonance (NMR) : NMR spectra reveal characteristic shifts confirming the structure of EpiβCD and its complexes with drugs .

- Fourier Transform Infrared Spectroscopy (FT-IR) : FT-IR analysis shows distinct peaks corresponding to ether linkages and confirms the absence of significant interactions between EpiβCD and model drugs like famotidine .

2.1 Drug Solubility Enhancement

EpiβCD significantly improves the solubility of poorly water-soluble drugs. For instance, studies have shown that it enhances the solubility and bioavailability of famotidine, leading to improved therapeutic efficacy .

Table 1: Comparison of Drug Solubility with EpiβCD

| Drug | Solubility (mg/mL) | Improvement (%) |

|---|---|---|

| Famotidine | 85 | 300 |

| Curcumin | 100 | 400 |

2.2 Antifungal Activity

EpiβCD has been studied for its antifungal properties when used in combination with other agents like carbendazim. The β-CD-epichlorohydrin polymer demonstrated controlled release behavior, enhancing the efficacy of carbendazim against fungal pathogens such as Sclerotinia sclerotiorum . In vivo studies indicated that formulations incorporating EpiβCD could prolong the effective duration of antifungal activity compared to higher concentrations of carbendazim alone .

3.1 Curcumin Delivery System

A study focused on developing a hydrogel formulation using curcumin complexed with EpiβCD for treating inflammatory skin conditions. The formulation showed significant anti-inflammatory activity by reducing IL-6 levels in HaCat psoriasis cell models, highlighting EpiβCD's potential in topical drug delivery systems .

3.2 Wastewater Treatment

Research has also explored the use of EpiβCD composites for environmental applications, specifically in adsorbing phenolic pollutants from wastewater. The synthesized composite exhibited high adsorption capacities under optimized conditions, demonstrating its utility beyond pharmaceutical applications .

4. Conclusion

This compound represents a versatile compound with significant biological activity, particularly in enhancing drug solubility and bioavailability while also exhibiting antifungal properties and potential environmental applications. Continued research into its mechanisms and broader applications will further establish its role in pharmaceuticals and beyond.

Propiedades

IUPAC Name |

2-(chloromethyl)oxirane;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C3H5ClO/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4-1-3-2-5-3/h8-63H,1-7H2;3H,1-2H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAAHQRZZAMMNX-ZQOBQRRWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(O1)CCl.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H75ClO36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25655-42-9 | |

| Details | Compound: β-Cyclodextrin-epichlorohydrin copolymer | |

| Record name | β-Cyclodextrin-epichlorohydrin copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

1227.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.